3,5-Difluorobenzamidoxime

説明

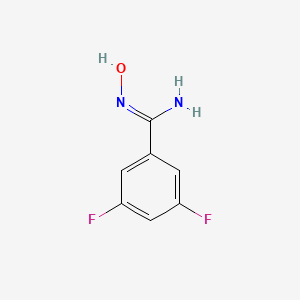

Structure

2D Structure

3D Structure

特性

CAS番号 |

874880-59-8 |

|---|---|

分子式 |

C7H6F2N2O |

分子量 |

172.13 g/mol |

IUPAC名 |

3,5-difluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |

InChIキー |

GYTSCORJTXOMMI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1F)F)C(=NO)N |

異性体SMILES |

C1=C(C=C(C=C1F)F)/C(=N\O)/N |

正規SMILES |

C1=C(C=C(C=C1F)F)C(=NO)N |

製品の起源 |

United States |

Synthetic Methodologies for 3,5 Difluorobenzamidoxime and Its Derivatives

General Amidoxime (B1450833) Synthesis Approaches

Amidoximes are chemical compounds characterized by the presence of both an amino and a hydroxymino functional group on the same carbon atom. researchgate.net A variety of synthetic methods have been developed for their preparation, though some are more commonly employed due to higher yields and the availability of starting materials. researchgate.netnih.gov

Nucleophilic Addition of Hydroxylamine (B1172632) to Nitrile Precursors

The most prevalent and widely utilized method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor. researchgate.netnih.gov This reaction is the leading method for preparing amidoximes due to the ready availability of diverse nitrile compounds. nih.gov For the synthesis of 3,5-Difluorobenzamidoxime, the corresponding precursor would be 3,5-difluorobenzonitrile (B1349092).

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. gauthmath.com The process is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, which generates the hydroxylamine free base in situ. nih.gov The reaction is often performed in a protic solvent like ethanol (B145695) or methanol, and heating under reflux can be used to reduce the reaction time. nih.gov Reaction times can vary significantly, from 1 to 48 hours, depending on the specific substrate. nih.gov Aromatic amidoximes are generally obtained in higher yields compared to their aliphatic counterparts. nih.gov

Alternatively, an aqueous solution of hydroxylamine can be used, which may shorten the reaction time and obviates the need for a separate base. nih.govgoogle.com Modern variations of this method include solvent-free approaches under ultrasonic irradiation, which can lead to high yields in shorter time frames. nih.gov

Alternative Amidoxime Formation Pathways

While the nitrile-hydroxylamine route is dominant, several other pathways provide access to amidoxime structures. These alternatives can be particularly useful when the nitrile precursor is unavailable or when the standard reaction yields are poor. nih.govrsc.org

The conversion of thioamides into amidoximes by treatment with hydroxylamine serves as a valuable alternative to the nitrile route. rsc.org In some cases, this method can produce better results than those starting from nitriles. nih.gov The reaction generally proceeds under mild conditions and can result in high yields of the desired amidoxime. nih.govrsc.org

Amidoximes can also be synthesized from precursors such as amidine hydrochlorides and iminoethers. nih.govepo.org The reaction of these compounds with hydroxylamine, though less common, can afford the target amidoximes in good to excellent yields, ranging from 60% to 100%. researchgate.netnih.gov The iminoether route, for instance, involves the initial formation of an iminoether from a nitrile (e.g., via the Pinner reaction), which is then subsequently treated with hydroxylamine to yield the final amidoxime product. nih.gov

Several other methods for amidoxime synthesis have been documented, although they are used less frequently. researchgate.netnih.gov These include:

The reduction of nitrolic acids. epo.org

The ring-opening of certain nitrogen-containing heterocyclic compounds. nih.gov

The reaction of ammonia (B1221849) with hydroximic acid chlorides. epo.org

The treatment of imidoylbenzotriazoles with hydroxylamine, which can be accelerated using microwave irradiation. nih.gov

The following table summarizes the primary synthetic approaches to amidoximes.

| Method | Precursor | Primary Reagent | General Conditions | Yield Range | Reference(s) |

| Nucleophilic Addition | Nitrile | Hydroxylamine (often as HCl salt with base) | Ethanol or Methanol, Room Temp. to Reflux | High (up to 98%) | nih.gov |

| Thioamide Conversion | Thioamide | Hydroxylamine | Often milder conditions than nitrile route | Good to High | nih.gov, rsc.org |

| Iminoether Route | Iminoether | Hydroxylamine | Generally mild | 60-100% | nih.gov, researchgate.net |

| Amidine Route | Amidine Hydrochloride | Hydroxylamine | Varies | 60-100% | nih.gov, researchgate.net |

Strategies for Introducing Fluorine into Benzamidoxime (B57231) Scaffolds

The synthesis of fluorinated compounds like this compound typically involves strategies where the fluorine atoms are incorporated early in the synthetic sequence, rather than being added to the final amidoxime structure. The most direct and common approach is to begin with a precursor that already contains the desired fluorine substitution pattern.

For this compound, the logical and most frequently employed strategy is to start with 3,5-difluorobenzonitrile . This precursor can then be converted to the target amidoxime using the standard nucleophilic addition of hydroxylamine as described in section 2.1.1.

The synthesis of the fluorinated precursors themselves relies on fundamental reactions in aromatic chemistry. While a detailed exploration is beyond the scope of this article, key strategies for producing fluorinated aromatic rings include:

Nucleophilic Aromatic Substitution (SNAr): This involves reacting a highly activated aromatic ring (e.g., containing nitro or other strong electron-withdrawing groups) with a fluoride (B91410) source, such as potassium fluoride. For example, 1,3,5-trichlorobenzene (B151690) can be reacted with an alkali metal fluoride to produce 3,5-difluorochlorobenzene, a potential precursor to other 3,5-difluoro-substituted compounds. google.com

Diazotization (Sandmeyer-type Reactions): An aromatic amine, such as 3,5-difluoroaniline (B1215098), can be converted to a diazonium salt, which is then subsequently reacted with a fluoride source to install the fluorine atom. Conversely, other functional groups can be introduced onto a pre-fluorinated aniline (B41778). google.com

Direct Fluorination: While technically challenging, direct C-H fluorination using electrophilic fluorinating agents is an area of active research. scispace.com

The introduction of fluorine into aromatic rings is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. scispace.com The electron-withdrawing nature of fluorine can significantly alter the electronic properties of the aromatic ring, which can influence reaction rates and the stability of intermediates. scispace.com

Synthesis of Fluorinated Benzonitrile Intermediates

A crucial precursor for the synthesis of this compound is 3,5-difluorobenzonitrile. A common and effective method for the preparation of this intermediate involves a Sandmeyer reaction starting from 3,5-difluoroaniline. This process includes the diazotization of the aniline followed by a copper-catalyzed cyanation.

The synthesis of a related compound, 4-amino-3,5-difluorobenzonitrile, has been reported starting from 4-bromo-2,6-difluoroaniline (B33399) and copper(I) cyanide (CuCN) in dimethylformamide (DMF) at reflux. nih.gov This suggests a similar pathway for the synthesis of 3,5-difluorobenzonitrile from 1-bromo-3,5-difluorobenzene (B42898). The synthesis of 1-bromo-3,5-difluorobenzene itself can be achieved in high yield from 3,5-difluoroaniline through diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by reaction with copper(I) bromide. google.comgoogle.com

Table 1: Synthesis of 1-bromo-3,5-difluorobenzene

| Starting Material | Reagents | Product | Yield | Reference |

| 3,5-Difluoroaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-3,5-difluorobenzene | High | google.comgoogle.com |

The subsequent cyanation of 1-bromo-3,5-difluorobenzene with copper(I) cyanide would then yield the desired 3,5-difluorobenzonitrile intermediate.

Fluorobenzamidoxime Formation from Fluorinated Nitriles

The conversion of fluorinated benzonitriles to their corresponding benzamidoximes is a well-established chemical transformation. This reaction is typically achieved by treating the nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base. The base is necessary to liberate the free hydroxylamine from its salt.

This general methodology is applicable to the synthesis of this compound from 3,5-difluorobenzonitrile. The reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.

Directed Synthetic Pathways to this compound

Preparation of Chemically Modified this compound Structures

A significant application of amidoximes in synthetic chemistry is their use as precursors for the synthesis of 1,2,4-oxadiazoles. google.combeilstein-journals.orgchemicalbook.com This transformation represents a key method for the chemical modification of the this compound structure. The general process involves the acylation of the amidoxime followed by a cyclization reaction.

The reaction is initiated by treating the this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This results in the formation of an O-acyl amidoxime intermediate. Subsequent heating of this intermediate induces an intramolecular cyclization with the elimination of a water molecule to afford the 3,5-disubstituted-1,2,4-oxadiazole. google.com In this resulting heterocyclic structure, the 3-position is occupied by the 3,5-difluorophenyl group derived from the starting amidoxime, and the 5-position is substituted with the group from the acylating agent.

For instance, the reaction of a hydroxyamidine compound (amidoxime) with trifluoroacetic acid anhydride (TFAA) is a common method for preparing 5-trifluoromethyl-1,2,4-oxadiazoles. google.com

Table 2: General Synthesis of 1,2,4-Oxadiazoles from Amidoximes

| Starting Amidoxime | Acylating Agent | Intermediate | Product | Reference |

| R-C(=NOH)NH₂ | R'-C(=O)X | R-C(=NOC(=O)R')NH₂ | 3-R-5-R'-1,2,4-oxadiazole | google.combeilstein-journals.orgchemicalbook.com |

This methodology allows for the introduction of a wide variety of substituents at the 5-position of the 1,2,4-oxadiazole (B8745197) ring, starting from this compound, by selecting the appropriate acylating agent.

Chemical Reactivity and Transformation Studies of 3,5 Difluorobenzamidoxime

Fundamental Reactivity Patterns of the Amidoxime (B1450833) Moiety

The chemical behavior of 3,5-Difluorobenzamidoxime is largely dictated by the inherent properties of the amidoxime moiety, which are significantly modulated by the electron-withdrawing nature of the two fluorine atoms on the phenyl ring.

Intramolecular Rearrangements and Tautomeric Equilibria

The amidoxime group can exist in different tautomeric forms. Prototropic tautomerism, the process of a proton transfer between two atoms within the same molecule, is a key characteristic. mdpi.com For amidoximes, the primary equilibrium is between the oxime form (Z/E isomers) and the hydroxylamine (B1172632) form.

The equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. mdpi.com In the case of this compound, the strongly electron-withdrawing fluorine atoms are expected to influence the electron density across the molecule, thereby affecting the stability and relative populations of the tautomers. While specific experimental studies on the tautomeric equilibrium of this compound are not extensively detailed in the reviewed literature, the general principles of tautomerism in related systems suggest that the oxime form is predominant. nih.gov

Interactive Table: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Amide-Oxime | C(=NOH)C1=CC(F)=CC(F)=C1N | The commonly depicted and generally more stable form. Features a C=N double bond and an N-OH group. |

| Hydroxy-Imine | C(N)=NC1=CC(F)=CC(F)=C1O | A less stable tautomer resulting from a 1,3-proton shift from oxygen to the amino nitrogen. |

Acid-Base Properties and Anion/Cation Formation

The amidoxime functional group possesses both acidic and basic centers. The hydroxyl proton of the oxime group is acidic, while the amino group is basic. The pKa value of this compound is influenced by the inductive effect of the difluorophenyl ring. The electron-withdrawing fluorine atoms increase the acidity of the N-OH proton compared to unsubstituted benzamidoxime (B57231), making it easier to deprotonate.

In the presence of a base, this compound can be deprotonated to form a resonance-stabilized amidoximate anion. This anion is a key nucleophile in many of its subsequent reactions. Conversely, in an acidic medium, the amino group can be protonated to form an ammonium (B1175870) cation.

Cyclization Reactions for Heterocycle Synthesis

This compound is a pivotal precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are significant scaffolds in drug discovery.

Formation of 1,2,4-Oxadiazoles via Amidoxime Acylation

One of the most prominent reactions of amidoximes is their conversion to 3,5-disubstituted 1,2,4-oxadiazoles. chim.itresearchgate.net This transformation is typically achieved by reacting the amidoxime with an acylating agent, which can include carboxylic acids (often activated with coupling agents like EDC·HCl), acyl chlorides, or anhydrides. nih.gov The reaction proceeds through a two-step sequence: initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration reaction. chim.itresearchgate.net This cyclization can be promoted by heat or by using a base.

The general synthetic route involves the reaction of this compound with a suitable carbonyl compound. nih.gov The versatility of this method allows for the introduction of a wide variety of substituents at the 5-position of the resulting 1,2,4-oxadiazole (B8745197) ring, depending on the acylating agent used. nih.gov

Interactive Table: Synthesis of 1,2,4-Oxadiazoles from this compound

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetic Anhydride (B1165640) | Heat | 3-(3,5-Difluorophenyl)-5-methyl-1,2,4-oxadiazole |

| Benzoyl Chloride | Pyridine, RT | 3-(3,5-Difluorophenyl)-5-phenyl-1,2,4-oxadiazole |

| Carboxylic Acid + EDC | DCM, RT then Heat | 3-(3,5-Difluorophenyl)-5-substituted-1,2,4-oxadiazole |

Synthesis of 1,2,4-Triazoles and Related Structures

The synthesis of 1,2,4-triazoles from amidoximes is another important transformation, providing access to a different class of five-membered heterocycles. nih.gov A common method involves the reaction of the amidoxime with nitriles under acidic or basic conditions. For instance, a PTSA-ZnCl2 catalyst system has been shown to be effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, which can be adapted for triazole synthesis pathways. organic-chemistry.org

Alternative strategies can involve multi-step sequences. For example, the reaction of an amidoxime with an imidate can lead to an intermediate that cyclizes to form a 1,2,4-triazole. Another approach involves the reaction of N-acyl amidrazones, derived from amidoximes, which undergo intramolecular cyclization. scipublications.com The synthesis of 1,2,4-triazoles can also be achieved through [3+2] cycloaddition reactions involving nitrile imines generated in situ. mdpi.comfrontiersin.org

Pathways to Other Nitrogen-Containing Heterocycles

The reactivity of the amidoxime moiety extends beyond the synthesis of oxadiazoles (B1248032) and triazoles, enabling the construction of a broader range of nitrogen-containing heterocycles. clockss.orgfrontiersin.orgbeilstein-journals.org The specific heterocyclic system formed depends on the reaction partner chosen. For example, reaction with β-ketoesters can lead to the formation of pyrimidinone derivatives. Condensation with α,β-unsaturated carbonyl compounds can also yield various six-membered heterocyclic rings. The versatility of the amidoxime group as a binucleophile allows it to react with various dielectrophiles to construct diverse ring systems, making this compound a valuable tool in heterocyclic chemistry. dntb.gov.ua

Redox Chemistry of Amidoximes

The redox chemistry of amidoximes is a critical aspect of their reactivity, influencing their stability and potential metabolic pathways. The presence of both a hydroxylamine and an amino group attached to the same carbon atom makes them susceptible to both oxidation and reduction.

The oxidation of aromatic amidoximes can proceed through various pathways, yielding a range of products depending on the nature of the oxidizing agent employed. Common products include the corresponding amides and nitriles. researchgate.net The electron-withdrawing fluorine atoms in this compound are expected to influence the electron density of the aromatic ring and the amidoxime moiety, potentially affecting the rates and outcomes of these oxidation reactions.

Biologically relevant oxidation, often mediated by cytochrome P450 enzymes, can lead to the formation of amides and nitriles, accompanied by the release of nitrogen oxides such as nitric oxide (NO). nih.gov In chemical oxidations, the product distribution can be selectively controlled. For instance, monoelectronic oxidants like lead tetraacetate (Pb(OAc)₄) and silver carbonate (Ag₂CO₃) tend to favor the formation of the corresponding nitrile, in this case, 3,5-difluorobenzonitrile (B1349092). researchgate.net Conversely, hydroperoxides such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH) typically yield the corresponding amide, 3,5-difluorobenzamide. researchgate.net The use of o-iodoxybenzoic acid (IBX) can also selectively produce the amide, while a combination of IBX and tetraethylammonium (B1195904) bromide (TEAB) can favor the formation of the nitrile. nih.gov

Table 1: Expected Oxidation Products of this compound

| Oxidizing Agent/System | Major Product |

| Lead tetraacetate (Pb(OAc)₄) | 3,5-Difluorobenzonitrile |

| Silver carbonate (Ag₂CO₃) | 3,5-Difluorobenzonitrile |

| Hydrogen peroxide (H₂O₂) | 3,5-Difluorobenzamide |

| tert-Butyl hydroperoxide (t-BuOOH) | 3,5-Difluorobenzamide |

| o-Iodoxybenzoic acid (IBX) | 3,5-Difluorobenzamide |

| IBX / Tetraethylammonium bromide (TEAB) | 3,5-Difluorobenzonitrile |

| Cytochrome P450 (in vivo) | 3,5-Difluorobenzamide, 3,5-Difluorobenzonitrile, Nitrogen Oxides |

The reduction of the amidoxime functional group is a less commonly explored transformation compared to its oxidation. However, based on the reactivity of related functional groups, several reduction methodologies can be proposed for this compound. The primary goal of such a reduction would be the conversion of the amidoxime to the corresponding amidine or amine.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides and nitriles to amines. youtube.com It is plausible that LiAlH₄ could reduce the C=N bond and the N-O bond of the amidoxime, potentially leading to the formation of 3,5-difluorobenzylamine. Catalytic hydrogenation, a versatile reduction method, could also be employed. Depending on the catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (hydrogen pressure, temperature, solvent), selective reduction of the C=N bond or cleavage of the N-O bond might be achievable, leading to either the corresponding amidine (3,5-difluorobenzamidine) or amine. The reduction of aromatic nitro compounds to amines using reagents like tin or zinc in acidic media is a well-established reaction, suggesting that similar reductive conditions could potentially be adapted for the amidoxime group. youtube.com

Table 2: Potential Reduction Methodologies for this compound

| Reducing Agent/System | Potential Product(s) |

| Lithium aluminum hydride (LiAlH₄) | 3,5-Difluorobenzylamine |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | 3,5-Difluorobenzamidine, 3,5-Difluorobenzylamine |

| Zinc/Acid or Tin/Acid | Potential for reduction to amine or amidine |

Bond Cleavage and Rearrangement Reactions

Amidoxime derivatives can undergo bond cleavage and rearrangement reactions under specific conditions, such as elevated temperatures or in the presence of radical initiators. These reactions can lead to the formation of new heterocyclic structures or fragmented products.

The thermal decomposition of N-substituted benzamidoxime derivatives has been shown to result in intramolecular cyclization and rearrangement to form benzimidazoles. researchgate.net While this compound is not N-substituted, this reactivity highlights the potential for the amidoxime moiety to participate in cyclization reactions under thermal stress. The thermolysis of this compound itself might lead to fragmentation of the molecule, potentially involving the cleavage of the C-C bond between the benzene (B151609) ring and the amidoxime carbon, or cleavage of the N-O bond. The specific fragmentation pathways would likely depend on the temperature and the presence of other reactive species.

Radical reactions involving amidoximes are not extensively documented. However, the N-O bond in the amidoxime functionality could be susceptible to homolytic cleavage under radical conditions, generating an iminyl radical and a hydroxyl radical. The presence of the aromatic ring and the fluorine substituents would influence the stability and subsequent reactions of any radical intermediates. For instance, a radical generated on the amidoxime moiety could potentially undergo intramolecular cyclization onto the aromatic ring, although the electron-withdrawing nature of the fluorine atoms might disfavor such a reaction. Alternatively, intermolecular radical reactions could occur in the presence of suitable radical precursors.

Chemical Derivatization for Research and Analytical Purposes

Chemical derivatization is a common strategy to enhance the analytical properties of a molecule, such as its volatility for gas chromatography (GC) or its detectability in liquid chromatography (LC). The functional groups of this compound, namely the amino (-NH₂) and hydroxyl (-OH) groups, are amenable to a variety of derivatization reactions.

For GC analysis, silylation is a widely used technique to increase volatility and thermal stability. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with both the amino and hydroxyl groups to form trimethylsilyl (B98337) derivatives. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can also be employed to introduce fluorinated acyl groups, which can improve chromatographic separation and enhance detection by electron capture detection (ECD) or mass spectrometry (MS). researchgate.netresearchgate.net

For LC analysis, derivatization is often performed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. Reagents that react with primary amines, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), could be used to label the amino group of this compound.

Table 3: Common Derivatization Strategies for this compound

| Analytical Technique | Derivatization Reagent | Target Functional Group(s) | Purpose |

| Gas Chromatography (GC) | BSTFA, MSTFA | -NH₂, -OH | Increase volatility and thermal stability |

| Gas Chromatography (GC) | TFAA, PFPA | -NH₂, -OH | Improve separation and detection (ECD, MS) |

| Liquid Chromatography (LC) | Dansyl chloride | -NH₂ | Introduce a fluorescent tag for detection |

| Liquid Chromatography (LC) | FMOC-Cl | -NH₂ | Introduce a fluorescent tag for detection |

Acylation Reactions (e.g., with Fluorinated Anhydrides)

The acylation of amidoximes is a well-established transformation that can occur at either the nitrogen or the oxygen atom of the hydroxylamino group. The site of acylation is often dependent on the reaction conditions and the nature of the acylating agent. In many cases, O-acylation is the kinetically favored process, leading to the formation of O-acylamidoximes. These intermediates are particularly important as they can be readily cyclized to form 1,2,4-oxadiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry. nih.govchim.itresearchgate.net

The reaction of this compound with fluorinated anhydrides, such as trifluoroacetic anhydride, is expected to proceed readily to yield the corresponding O-acyl derivative. The electron-withdrawing nature of the 3,5-difluorophenyl group can facilitate the departure of the hydroxyl proton, making the oxygen a more potent nucleophile. The subsequent intramolecular cyclization of the O-acylamidoxime intermediate, often promoted by heat or a base, would lead to the formation of a 3-(3,5-difluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. This transformation is a common strategy for the synthesis of disubstituted 1,2,4-oxadiazoles. nih.govorganic-chemistry.org

Table 1: Representative Acylation Reaction of this compound

| Reactant 1 | Reactant 2 | Product (Intermediate) | Product (Final) |

| This compound | Trifluoroacetic anhydride | O-Acyl-3,5-difluorobenzamidoxime | 3-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |

Alkylation Reactions

Alkylation of amidoximes can occur at multiple sites, including the amino nitrogen, the hydroxyl oxygen, and the imino nitrogen. The regioselectivity of alkylation is influenced by factors such as the alkylating agent, the solvent, and the presence of a base. Both N-alkylation and O-alkylation products can be obtained. The alkylation of the N-hydroxyguanidine functionality, which is structurally related to the amidoxime group, has been studied, and these studies can provide insights into the potential alkylation pathways for this compound. organic-chemistry.orgmdpi.com

For instance, alkylation with simple alkyl halides in the presence of a base would likely lead to a mixture of N- and O-alkylated products. The relative ratio of these products would depend on the specific reaction conditions. The synthesis of N-substituted amides and lactams via alkylation is a common transformation and similar principles can be applied to the amino group of the amidoxime. mdpi.comnih.gov

Table 2: Potential Alkylation Products of this compound

| Reactant 1 | Reactant 2 | Potential Product(s) |

| This compound | Methyl iodide | N-methyl-3,5-difluorobenzamidoxime, O-methyl-3,5-difluorobenzamidoxime |

Silylation Approaches

Silylation is a common method for protecting hydroxyl groups in organic synthesis, and this can be applied to the N-OH group of this compound. wikipedia.org The resulting silyl (B83357) ether would be more stable under certain reaction conditions and could be used to direct subsequent reactions to other functional groups within the molecule. Common silylating agents include trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and hexamethyldisilazane (B44280) (HMDS). researchgate.netcolostate.edu

The silylation of oximes to form silyl ethers is a well-documented process. researchgate.netrsc.org These reactions are typically carried out in the presence of a base, such as an amine, to neutralize the acid generated during the reaction. The silylation of this compound would be expected to proceed smoothly at the hydroxyl group to afford the corresponding O-silyl ether. The reactivity of the silylating agent and the steric hindrance around the hydroxyl group will influence the reaction conditions required. For example, the use of a more powerful silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could also be employed. sigmaaldrich.com

Table 3: Silylation of this compound

| Reactant 1 | Silylating Agent | Product |

| This compound | Trimethylsilyl chloride (TMSCl) | O-(Trimethylsilyl)-3,5-difluorobenzamidoxime |

Other Functional Group Modifications

Beyond acylation, alkylation, and silylation, other functional group modifications of the amidoxime moiety are possible. The N-hydroxyguanidine portion of the molecule can undergo oxidation reactions. Studies on N-hydroxyguanidine compounds have shown that they can be oxidized to release nitric oxide or nitroxyl, depending on the oxidizing agent used. nih.govnih.govgoodinlab.com While the primary focus of this article is on synthetic transformations, it is noteworthy that the N-OH group imparts redox activity to the molecule.

The amino group of this compound can also be expected to undergo reactions typical of primary amines, such as condensation with aldehydes and ketones to form imines, or reaction with isocyanates to form ureas. The specific conditions for these reactions would need to be optimized for this particular substrate.

Spectroscopic and Advanced Analytical Characterization of 3,5 Difluorobenzamidoxime

Vibrational Spectroscopy Techniques for Structural Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique pattern of absorption or scattering peaks that correspond to specific functional groups and skeletal vibrations within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for 3,5-Difluorobenzamidoxime was found. A hypothetical analysis would focus on identifying characteristic absorption bands for the amidoxime (B1450833) functional group, such as O-H, N-H, C=N, and N-O stretches, in addition to the vibrations of the difluorinated aromatic ring, including C-F and C-H stretching and bending modes.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not available. This technique would complement FTIR by providing information on non-polar bonds and symmetric vibrations. Analysis would typically involve assigning peaks corresponding to the aromatic ring breathing modes and vibrations of the amidoxime substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei like fluorine.

Proton NMR (¹H NMR)

Experimental ¹H NMR spectral data for this compound could not be located. A spectrum would be expected to show signals for the aromatic protons on the difluorophenyl ring, as well as distinct, and likely broad, signals for the protons of the -NH₂ and -OH groups of the amidoxime moiety. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the two fluorine atoms.

Fluorine NMR (¹⁹F NMR)

No ¹⁹F NMR spectrum for this compound was found in the searched resources. Given the molecular structure, a single signal would be expected for the two equivalent fluorine atoms at the 3- and 5-positions. The chemical shift of this signal provides insight into the electronic environment of the fluorine nuclei. alfa-chemistry.comucsb.edu

Carbon NMR (¹³C NMR)

Specific ¹³C NMR data for this compound is not available. A ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. Key signals would include the carbon of the amidoxime group and the aromatic carbons. The carbons directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling.

Mass Spectrometry (MS) Applications for Identification and Purity

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity by identifying and quantifying any related impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous confirmation of a compound's elemental formula. mdpi.com For this compound (C₇H₇F₂N₂O), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass.

The technique, often coupled with liquid chromatography (LC) or direct infusion, utilizes advanced mass analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) to achieve high resolving power. nih.gov This capability allows for the confident determination of the elemental formula by comparing the experimentally measured mass with the theoretically calculated mass. The high mass accuracy, typically within a few parts per million (ppm), is a key advantage for structural elucidation. nih.gov

Table 1: Theoretical Isotopic Data for [M+H]⁺ Ion of this compound

| Formula | Ion | Calculated Mass (m/z) |

|---|---|---|

| C₇H₈F₂N₂O | [M+H]⁺ | 175.0681 |

| C₆¹³CH₈F₂N₂O | [M+1+H]⁺ | 176.0714 |

This interactive table presents the theoretically calculated high-resolution mass for the protonated molecular ion of this compound and its major isotopologues. This data is fundamental for its identification in an HRMS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For the analysis of this compound, its volatility and thermal stability must be considered. Amidoximes can sometimes be thermally labile, potentially requiring derivatization, such as silylation, to form more volatile and stable derivatives suitable for GC analysis. emerypharma.comnih.gov

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. mdpi.com The choice of column, often a polysiloxane-based stationary phase, is critical. However, the analysis of fluorine-containing compounds like this compound requires careful consideration, as highly reactive fluorine species could potentially interact with or degrade the column. researchgate.net The mass spectrometer records the mass spectrum of the eluting compound, providing a characteristic fragmentation pattern that serves as a "fingerprint" for identification. This pattern can be compared against spectral libraries for confirmation.

Table 2: Hypothetical GC-MS Method Parameters

| Parameter | Setting |

|---|---|

| GC System | Agilent GC 6890 or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

This interactive table outlines typical parameters for a GC-MS method that could be developed for the analysis of this compound or its derivatives. The actual parameters would require empirical optimization.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions, typically π → π* and n → π* transitions in organic molecules. libretexts.org The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the aromatic system and the amidoxime group is expected to result in characteristic absorption bands.

The spectrum is typically recorded in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724). The choice of solvent is important as it can influence the position and intensity of the absorption maxima (λmax). nih.gov The resulting spectrum, a plot of absorbance versus wavelength, can be used for qualitative identification and quantitative analysis based on the Beer-Lambert law. For a structurally related compound, 3,5-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 250 nm, and 308 nm, suggesting that this compound would likely exhibit absorption in a similar region. sielc.com

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected λmax Region (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | 200 - 280 |

This interactive table shows the expected types of electronic transitions and the approximate wavelength regions where this compound is predicted to absorb UV light based on its functional groups.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. uci.edu Many aromatic compounds exhibit fluorescence. The process involves excitation at a specific wavelength (usually the λmax from the UV-Vis spectrum) and detection of the emitted light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift.

An emission spectrum is obtained by fixing the excitation wavelength and scanning the emission wavelengths. nih.gov Conversely, an excitation spectrum is obtained by fixing the emission wavelength and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum. This technique could potentially be used to study the photophysical properties of this compound and for its sensitive detection.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

For this compound, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the molecule in the solid state. Based on studies of structurally similar compounds like 4-amino-3,5-difluorobenzonitrile, it is expected that the crystal packing would be significantly influenced by hydrogen bonds formed by the -NH₂ and -OH groups of the amidoxime moiety. researchgate.netnih.gov Furthermore, interactions involving the fluorine atoms (e.g., C-H···F contacts) would likely play a role in stabilizing the crystal lattice. researchgate.net The analysis would yield precise atomic coordinates, from which the molecular geometry and packing arrangement can be visualized.

Table 4: Crystallographic Data Parameters Determined by X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

This interactive table lists the key parameters that are determined from a single-crystal X-ray diffraction analysis, which together provide a complete description of the solid-state structure of this compound.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₇F₂N₂O |

| 4-amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ |

| 3,5-dihydroxybenzoic acid | C₇H₆O₄ |

| Ethanol | C₂H₆O |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of pharmaceutical compounds for separating and quantifying the analyte of interest from a complex mixture. For this compound, High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely adopted method.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) stands as a robust and reliable analytical method for the separation and quantification of this compound. This technique is favored for its high resolution, sensitivity, and the ability of the DAD to provide spectral information, which aids in peak identification and purity assessment. The method is typically based on reversed-phase chromatography, where this compound is separated on a non-polar stationary phase with a polar mobile phase.

The development of a successful HPLC-DAD method involves the systematic optimization of several key parameters to achieve the desired chromatographic performance, including good resolution, symmetrical peak shape, and a reasonable analysis time. The selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength are critical aspects of method development. For compounds like this compound, a C18 column is often a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar aromatic compounds.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The ratio of these components can be adjusted to control the retention time of the analyte. Isocratic elution (constant mobile phase composition) is often sufficient for the analysis of the pure compound, while gradient elution (varying mobile phase composition) may be necessary for the analysis of samples containing impurities or degradation products with different polarities.

The Diode Array Detector measures the absorbance of the eluent over a wide range of wavelengths simultaneously. This provides a three-dimensional data set of absorbance, wavelength, and time. The wavelength of maximum absorbance (λmax) for this compound is selected for quantification to ensure the highest sensitivity. Furthermore, the spectral data can be used to confirm the identity of the analyte by comparing its UV spectrum with that of a reference standard and to assess peak purity by examining the spectral uniformity across the chromatographic peak.

Detailed Research Findings

Table 1: Optimized HPLC-DAD Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) |

| Detection Wavelength | 260 nm (for quantification), with spectral acquisition from 200-400 nm |

| Run Time | Approximately 10 minutes |

Under these conditions, this compound would be expected to elute as a sharp, symmetrical peak with a reproducible retention time. The performance of the method would be validated according to the guidelines of the International Council for Harmonisation (ICH).

Table 2: Representative Method Validation Data for the Quantification of this compound by HPLC-DAD

| Validation Parameter | Result |

|---|---|

| Retention Time (t_R) | Approximately 5.2 minutes |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Peak Purity | Confirmed by DAD spectral analysis |

The data presented in these tables illustrate the expected performance of a well-characterized HPLC-DAD method for the analysis of this compound. Such a method would be suitable for various applications, including the determination of purity, stability studies, and quantification in different sample matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。